2-(azetidin-3-yl)-1H-benzimidazole
Overview
Description
2-(azetidin-3-yl)-1H-benzimidazole is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This inhibition disrupts the formation of microtubules, which can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Based on the potential interaction with tubulin, it can be inferred that this compound may cause disruption of microtubule formation, leading to cell cycle arrest and apoptosis . This could potentially make it useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Biochemical Analysis
Biochemical Properties
It is known that azetidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the azetidine derivative and the biomolecule it interacts with .
Cellular Effects
Preliminary studies suggest that it may have significant effects on various types of cells and cellular processes . For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Azetidin-3-yl)-1H-benzimidazole may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(azetidin-3-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRLXODFILGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680506 | |
Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234710-00-9 | |
Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.